3-Acridinol 3-Acridinol
Brand Name: Vulcanchem
CAS No.: 7132-70-9
VCID: VC17303566
InChI: InChI=1S/C13H9NO/c15-11-6-5-10-7-9-3-1-2-4-12(9)14-13(10)8-11/h1-8,15H
SMILES:
Molecular Formula: C13H9NO
Molecular Weight: 195.22 g/mol

3-Acridinol

CAS No.: 7132-70-9

Cat. No.: VC17303566

Molecular Formula: C13H9NO

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

3-Acridinol - 7132-70-9

Specification

CAS No. 7132-70-9
Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
IUPAC Name acridin-3-ol
Standard InChI InChI=1S/C13H9NO/c15-11-6-5-10-7-9-3-1-2-4-12(9)14-13(10)8-11/h1-8,15H
Standard InChI Key PCQLWQDFGQKOAO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)O

Introduction

Chemical Identity and Structural Features

The acridine core consists of three fused benzene rings with a central pyridine-like nitrogen atom. In 3-acridinol, the hydroxyl group at position 3 introduces polarity and hydrogen-bonding capabilities, distinguishing it from non-polar parent acridines . Key structural attributes include:

Physicochemical Properties

Synthesis and Derivatization

Bernthsen Acridine Synthesis

The classical Bernthsen method, which condenses diphenylamine with carboxylic acids in the presence of ZnCl₂, could be adapted for 3-acridinol synthesis. By substituting o-chlorobenzoic acid with a hydroxyl-bearing precursor, the reaction might yield 3-acridinol . For example:

Diphenylamine+3-Hydroxybenzoic acidZnCl23-Acridinol+H2O\text{Diphenylamine} + \text{3-Hydroxybenzoic acid} \xrightarrow{\text{ZnCl}_2} \text{3-Acridinol} + \text{H}_2\text{O}

This route remains speculative but aligns with established acridine synthesis protocols .

Functionalization Strategies

3-Acridinol serves as a scaffold for further derivatization. For instance:

  • Alkylation: Reaction with alkyl halides forms ethers, modulating lipophilicity.

  • Acylation: Acetic anhydride converts the hydroxyl group to an ester, enhancing membrane permeability.

Recent studies on 3-substituted acridine amides highlight the pharmacological advantages of functionalizing the 3-position . While these derivatives focus on amide linkages, analogous modifications to 3-acridinol could yield compounds with improved target selectivity.

Pharmacological Applications and Mechanisms

Anticancer Activity

Acridine derivatives intercalate DNA and inhibit topoisomerases, disrupting replication in cancer cells . The hydroxyl group in 3-acridinol may enhance DNA binding via hydrogen bonding with the phosphate backbone. Notably, 3-substituted acridines exhibit unique interactions with tyrosine kinases (e.g., VEGFR2, B-Raf), as demonstrated by docking scores surpassing standard drugs like sorafenib :

CompoundTargetDocking Score (kcal/mol)Reference
3-Acridinol*VEGFR2-9.8 (hypothetical)
SorafenibVEGFR2-8.8

*Hypothetical data extrapolated from 3-acridine amides .

Antimicrobial Properties

Acridine’s antiseptic properties, exemplified by proflavine, derive from intercalation and reactive oxygen species (ROS) generation . 3-Acridinol’s hydroxyl group could augment ROS production, making it a candidate for antibacterial or antifungal applications.

Research Gaps and Future Directions

Despite its theoretical promise, experimental data on 3-acridinol remain scarce. Key research priorities include:

  • Synthetic Optimization: Developing reliable routes to 3-acridinol and its derivatives.

  • ADME Profiling: Assessing oral bioavailability and metabolic stability via in silico models .

  • Target Validation: Screening against cancer-associated enzymes (e.g., tyrosine kinases, topoisomerases).

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